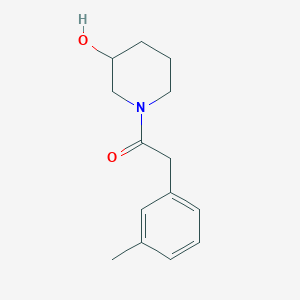![molecular formula C11H17N3O2 B1467289 [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1486792-08-8](/img/structure/B1467289.png)
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol
Übersicht
Beschreibung
The compound “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A compound similar to the one , 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate, was synthesized by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antituberculosis Agents
Pyrazole derivatives have been identified as potential antituberculosis agents. Their structural framework allows for the synthesis of compounds that can target and inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The specific compound could be synthesized and tested for its efficacy against tuberculosis strains, contributing to the development of new antituberculosis drugs .
Antimicrobial and Antifungal Applications
The pyrazole core is also active in antimicrobial and antifungal applications. It can be incorporated into molecules designed to combat various bacterial and fungal pathogens. Research could explore the effectiveness of “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” against a range of microbes, potentially leading to new treatments for infections .
Anti-inflammatory Properties
Pyrazole derivatives are known to exhibit anti-inflammatory properties. This makes them valuable in the design of new anti-inflammatory drugs that could treat conditions such as arthritis or other inflammatory diseases. The compound could be studied for its ability to reduce inflammation in cellular or animal models .
Anticancer Research
The pyrazole moiety is a common feature in many anticancer agents. Its incorporation into drug designs allows for the targeting of specific cancer cell lines. The compound “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” could be investigated for its potential to inhibit cancer cell growth and proliferation .
Antidiabetic Activity
Research has shown that pyrazole derivatives can act as antidiabetic agents by influencing various biological pathways related to diabetes. The compound could be analyzed for its ability to modulate insulin release or glucose metabolism, which could lead to new approaches in diabetes treatment .
Agrochemical Applications
In the field of agrochemistry, pyrazole derivatives can be used to develop new pesticides and herbicides. Their structural diversity allows for the creation of compounds that are effective against a wide range of agricultural pests and weeds. The compound could be synthesized and tested for its agrochemical potential .
Coordination Chemistry and Organometallic Applications
Pyrazole derivatives can act as ligands in coordination chemistry, forming complexes with various metals. These complexes can have applications in catalysis, material science, and more. The compound could be explored for its ability to form stable complexes with metals, leading to advances in these fields .
Green Chemistry and Sustainable Synthesis
The synthesis of pyrazole derivatives can be optimized using green chemistry principles to minimize environmental impact. The compound “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” could be produced using eco-friendly methods, contributing to sustainable chemical practices .
Wirkmechanismus
Target of Action
Pyrazoles and pyrrolidines are classes of compounds that have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives have been shown to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets that “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” interacts with. Pyrazole derivatives, for example, can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more . The exact interactions with its targets and the resulting changes would need to be determined through experimental studies.
Biochemical Pathways
Again, without specific studies, it’s challenging to summarize the affected biochemical pathways and their downstream effects for this compound. Pyrazole derivatives can affect a variety of biological activities and pathways , but the specific pathways affected by “[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol” would need to be identified through research.
Eigenschaften
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-10(13(2)12-8)11(16)14-4-3-9(6-14)7-15/h5,9,15H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPBWAWFEBQGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



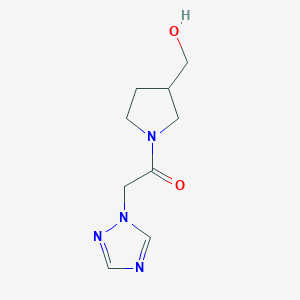
![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)
![1-methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467210.png)
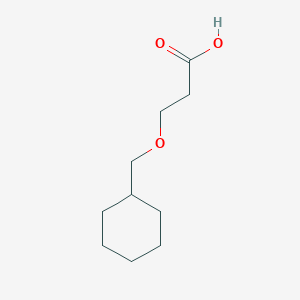

![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467214.png)
![4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467215.png)
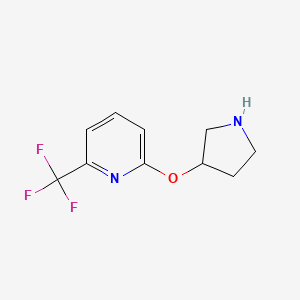
![2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467218.png)
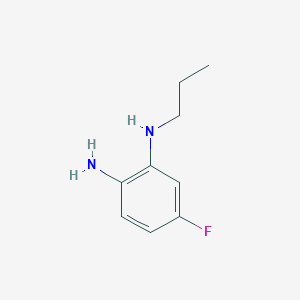
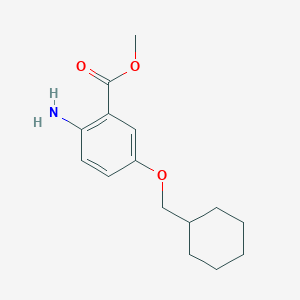
![4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467225.png)
![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)
